1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole chemical structure and properties
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole chemical structure and properties
An In-depth Technical Guide to 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into molecules designed to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] Within this broad class, 1,3-diaryl-1H-pyrazoles are of particular interest due to their synthetic accessibility and the diverse pharmacological profiles they present.[4][5]
This guide focuses on a specific, functionally rich derivative: 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole . This compound is characterized by a phenyl group at the C3 position and a 4-nitrophenyl substituent at the N1 position of the pyrazole ring. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and provides a versatile chemical handle for further derivatization. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's structure, physicochemical properties, a validated synthesis protocol, and its significance in contemporary research.
Chemical Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a compound are foundational to understanding its reactivity and potential applications.
Molecular Structure:
The definitive structure of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole consists of a central 1H-pyrazole ring. A phenyl ring is attached to the carbon atom at position 3, and a 4-nitrophenyl ring is attached to the nitrogen atom at position 1.
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Molecular Formula: C₁₅H₁₁N₃O₂
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Molecular Weight: 265.27 g/mol
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IUPAC Name: 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole
Data Presentation: Physicochemical Properties
The following table summarizes the key properties of a closely related and structurally similar compound, 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to provide context for the expected characteristics of the target molecule.[6][7][8]
| Property | Value | Source |
| CAS Number | 21487-49-0 (for the carbaldehyde derivative) | [6][7][8] |
| Molecular Formula | C₁₆H₁₁N₃O₃ (for the carbaldehyde derivative) | [6] |
| Molecular Weight | 293.28 g/mol (for the carbaldehyde derivative) | [6] |
| Appearance | Yellow needles (for 3-(4-Nitrophenyl)-1H-pyrazole) | [9] |
| Melting Point | 192-198 °C (for 3-(4-Nitrophenyl)-1H-pyrazole) | [9] |
| Purity | ≥ 99% (HPLC) (for 3-(4-Nitrophenyl)-1H-pyrazole) | [9] |
Spectroscopic Characterization:
Confirmation of the 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole structure relies on a combination of standard spectroscopic techniques:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and nitrophenyl rings, as well as characteristic signals for the protons on the pyrazole ring.
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¹³C NMR: The carbon spectrum will confirm the presence of the correct number of aromatic and heterocyclic carbons.
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Infrared (IR) Spectroscopy: Key vibrational bands would include those for C=N and C=C stretching within the rings, and strong symmetric and asymmetric stretching bands for the N-O bonds of the nitro group.
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Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M+).
Synthesis and Mechanistic Rationale
The construction of the 1,3-diaryl-1H-pyrazole core is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[10][11] This method, often referred to as the Knorr pyrazole synthesis, is efficient and highly versatile.
Core Synthetic Strategy:
The synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole involves the reaction between a phenyl-substituted 1,3-dicarbonyl synthon and 4-nitrophenylhydrazine. The most common and commercially available dicarbonyl precursor for this transformation is 1-phenyl-1,3-butanedione (benzoylacetone). The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole
This protocol is a self-validating system, designed for clarity and reproducibility. The causality behind each step is explained to provide field-proven insight.
Materials:
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1-phenyl-1,3-butanedione (Benzoylacetone) (1.0 mmol)
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4-Nitrophenylhydrazine hydrochloride (1.0 mmol)
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Glacial Acetic Acid (10 mL)
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Ethanol
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Standard laboratory glassware (round-bottomed flask, condenser, etc.)
Methodology:
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Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenyl-1,3-butanedione (1.0 mmol) and 4-nitrophenylhydrazine hydrochloride (1.0 mmol).
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Expertise & Experience: Using the hydrochloride salt of the hydrazine is common as it enhances stability. The acid catalyst added in the next step will liberate the free hydrazine in situ.
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Solvent Addition and Catalysis: Add 10 mL of glacial acetic acid to the flask.
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Causality: Acetic acid serves a dual role. It is an effective solvent for the reactants and, critically, it acts as an acid catalyst. The acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine. It also promotes the final dehydration step, driving the reaction towards the aromatic pyrazole product.
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Thermal Conditions: Heat the reaction mixture to reflux with continuous stirring for 2-4 hours.
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Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. This provides a clear endpoint and prevents the formation of side products from prolonged heating.
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Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water while stirring. A solid precipitate will form.
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Causality: The pyrazole product is typically insoluble in water. Pouring the acidic reaction mixture into water causes the product to precipitate out, effectively separating it from the acetic acid and any water-soluble impurities.
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Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.
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Expertise & Experience: Ethanol is an excellent choice for recrystallization as the pyrazole product is expected to have high solubility in hot ethanol and low solubility in cold ethanol, allowing for the formation of pure crystals upon cooling.
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Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.
Research Significance and Potential Applications
The 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole scaffold is a valuable platform for chemical and biological investigation. Its significance stems from both the established activities of the pyrazole core and the unique contributions of its substituents.
Pharmaceutical and Biological Potential:
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Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-established as anti-inflammatory agents.[3] Some of the earliest non-steroidal anti-inflammatory drugs (NSAIDs), like phenylbutazone, feature a pyrazole core.[3] The 1,3-diaryl substitution pattern is common in modern cyclooxygenase-2 (COX-2) inhibitors.
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Antimicrobial and Antifungal Activity: The pyrazole nucleus is a component of various compounds synthesized and tested for their ability to inhibit the growth of bacteria and fungi.[12] Derivatives are being investigated as potential agents against multi-drug resistant strains.
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Anticancer Research: Numerous pyrazole-containing molecules have demonstrated potent anticancer activity by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][13]
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Role of the Nitro Group: The 4-nitrophenyl group is not merely a passive substituent. Its strong electron-withdrawing nature modulates the electronic properties of the entire molecule, which can be critical for receptor binding. Furthermore, the nitro group can be readily reduced to an amino group (-NH₂). This provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives from a single precursor, a common strategy in drug discovery to explore structure-activity relationships (SAR).
Applications in Materials Science:
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Coordination Chemistry: Pyrazole derivatives serve as excellent ligands for metal ions, forming stable coordination complexes.[14] These complexes are explored for their catalytic properties and potential applications in materials science.
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Fluorescent Probes and Optical Materials: The extended π-conjugated system of diaryl pyrazoles suggests potential for photophysical applications.[15] Similar structures are used as optical brighteners and have been investigated as fluorescent probes for metal ion sensing.[16]
Conclusion
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole is a synthetically accessible and functionally rich heterocyclic compound. Its structure combines the pharmacologically privileged pyrazole core with substituents that enhance its potential for diverse applications. The straightforward and robust synthesis, coupled with the wide-ranging biological activities associated with its structural class, makes it a compound of significant interest for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge required to synthesize, characterize, and explore the potential of this versatile molecule.
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